1-Benzyl-3-piperidin-4-ylurea
Description
1-Benzyl-3-piperidin-4-ylurea is a piperidine-derived urea compound characterized by a benzyl group attached to the nitrogen of the piperidine ring and a urea moiety at the 3-position. The phenyl analog has a molecular formula of C₁₂H₁₇N₃O, a molecular weight of 219.28 g/mol, and predicted physicochemical properties such as a boiling point of 351.0±42.0°C, density of 1.14±0.1 g/cm³, and pKa of 12.13±0.20 .
Properties
IUPAC Name |
1-benzyl-3-piperidin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDUEPJBSICQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Piperidine Derivatives
Functional Group Impact on Reactivity and Bioactivity
Urea vs. Halogen/Ester Groups :
- The urea group in this compound enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. This contrasts with chloromethyl (alkylation) or bromo (electrophilic substitution) groups in analogs, which are more reactive in synthetic pathways .
- Ester-containing derivatives (e.g., Ethyl 1-benzyl-4-piperidone-3-carboxylate) may act as prodrugs, undergoing hydrolysis to active carboxylic acids .
- Methyl groups (e.g., 1-Benzyl-3-methylpiperidin-4-one) introduce steric hindrance, possibly reducing binding affinity but improving metabolic stability .
Pharmacological Activity
- This compound : While direct activity data is unavailable, urea derivatives are often explored as kinase inhibitors, GPCR modulators, or antimicrobial agents due to their H-bonding capacity.
- 1-Phenyl-3-piperidin-4-ylurea : Structural analogs have been investigated in neurological research, leveraging urea’s ability to mimic peptide bonds .
- Halogenated Derivatives : Bromo and chloromethyl analogs (e.g., ) are typically intermediates in drug synthesis rather than bioactive themselves.
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